![molecular formula C24H42O4P- B14267578 [2-(Hexadecyloxy)phenyl]methyl methylphosphonate CAS No. 137393-19-2](/img/structure/B14267578.png)
[2-(Hexadecyloxy)phenyl]methyl methylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Hexadecyloxy)phenyl]methyl methylphosphonate is a chemical compound with a complex structure that includes a phenyl ring substituted with a hexadecyloxy group and a methylphosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Hexadecyloxy)phenyl]methyl methylphosphonate typically involves the reaction of a phenol derivative with a hexadecyl halide under basic conditions to form the hexadecyloxyphenyl intermediate. This intermediate is then reacted with methylphosphonic dichloride in the presence of a base to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the hexadecyloxyphenyl intermediate and its subsequent reaction with methylphosphonic dichloride. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Hexadecyloxy)phenyl]methyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate esters.
Reduction: Reduction reactions can yield phosphonic acids or other derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonate esters, phosphonic acids, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(Hexadecyloxy)phenyl]methyl methylphosphonate is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its use as an enzyme inhibitor or a drug delivery agent.
Industry
In industry, this compound is used in the formulation of specialty chemicals, such as surfactants and lubricants. Its unique chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of [2-(Hexadecyloxy)phenyl]methyl methylphosphonate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include inhibition of enzyme catalysis and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(Octadecyloxy)phenyl]methyl methylphosphonate
- [2-(Dodecyloxy)phenyl]methyl methylphosphonate
- [2-(Hexadecyloxy)phenyl]ethyl methylphosphonate
Uniqueness
[2-(Hexadecyloxy)phenyl]methyl methylphosphonate is unique due to its specific substitution pattern on the phenyl ring and the presence of both hexadecyloxy and methylphosphonate groups. This combination imparts distinct chemical properties, such as solubility and reactivity, which differentiate it from similar compounds.
Eigenschaften
CAS-Nummer |
137393-19-2 |
|---|---|
Molekularformel |
C24H42O4P- |
Molekulargewicht |
425.6 g/mol |
IUPAC-Name |
(2-hexadecoxyphenyl)methoxy-methylphosphinate |
InChI |
InChI=1S/C24H43O4P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-27-24-20-17-16-19-23(24)22-28-29(2,25)26/h16-17,19-20H,3-15,18,21-22H2,1-2H3,(H,25,26)/p-1 |
InChI-Schlüssel |
PTBJKELHQVQIGC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=CC=CC=C1COP(=O)(C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



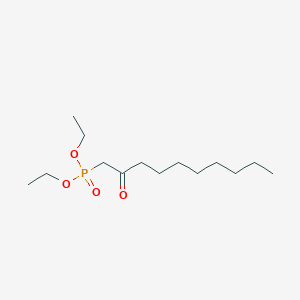

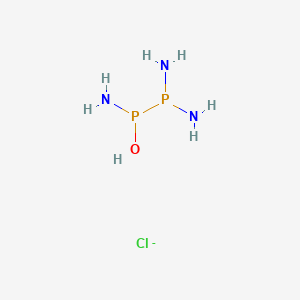


![1-Butanol, 3-methyl-2-[[(1S)-1-phenyl-3-butenyl]amino]-, (2S)-](/img/structure/B14267540.png)
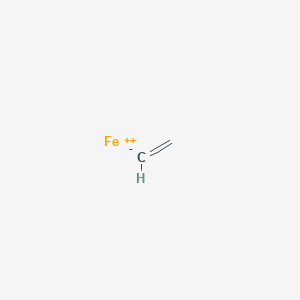


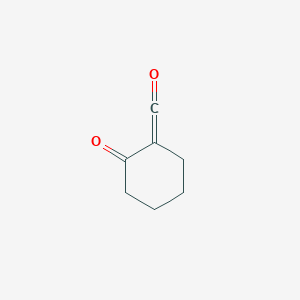

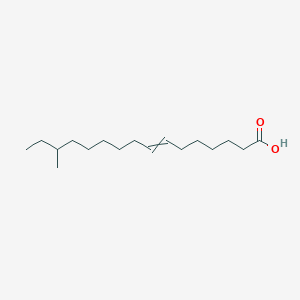
![tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14267593.png)
